molecular formula C12H19NO4 B15511565 (1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B15511565
M. Wt: 241.28 g/mol
InChI Key: BKMZZZVRNHEHLG-LESKNEHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid” is a bicyclic compound featuring a norbornane-like 3-azabicyclo[4.1.0]heptane core. The structure includes a carboxylic acid group at the 1-position (with S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the 3-position.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m1/s1

InChI Key

BKMZZZVRNHEHLG-LESKNEHBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2C[C@]2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Azabicyclo Compounds

The target compound shares structural motifs with several azabicyclo derivatives, differing primarily in ring size, substituent placement, and functional groups:

Compound Name Bicyclo System Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound [4.1.0]heptane Boc, COOH (1S) C₁₂H₁₉NO₄ 241.28 (calculated)
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane Boc, COOH, methylene C₁₄H₂₁NO₄ 267.32
(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid [3.1.0]hexane Boc, COOH C₁₁H₁₇NO₄ 227.26
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride [2.2.1]heptane COOH, HCl salt C₈H₁₂ClNO₂ 189.64

Key Observations :

  • The [3.1.0]hexane derivative lacks the fused cycloheptane ring, reducing conformational constraints compared to the target compound.
  • Substituents like methylene groups or thia rings introduce additional reactivity or polarity.

Physicochemical Properties and Predictive Data

Predicted or experimental data for selected compounds:

Property Target Compound (Estimated) Compound from Compound from
Density (g/cm³) ~1.3 Not reported 1.276 ± 0.06
Boiling Point (°C) ~350 Not reported 355.9 ± 25.0
pKa ~4.0 Not reported 4.03 ± 0.20
Solubility Low (hydrophobic bicyclo) Moderate in THF Low in water

The Boc group enhances lipophilicity, while the carboxylic acid improves water solubility at physiological pH .

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsReference
Cyclization AgentH₂SO₄, HCl, or Lewis acids
Boc ProtectionBoc₂O, DMAP, 0–25°C, 12–24 hrs
SolventTHF, DCM, or EtOAc

Basic: How is the stereochemistry of this compound validated during synthesis?

Methodological Answer:
Stereochemical integrity is confirmed via:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
  • X-ray Crystallography : Resolving single crystals grown via slow evaporation (e.g., in methanol/water) .
  • NMR Spectroscopy : Analyzing coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm bicyclic ring conformation .

Q. Example NMR Data :

Protonδ (ppm)MultiplicityCorrelation
H-13.85ddH-6, H-7
H-62.10mH-1, H-7

Advanced: How does the bicyclic framework influence its reactivity in substitution or oxidation reactions?

Methodological Answer:
The strained bicyclo[4.1.0]heptane system increases susceptibility to:

  • Ring-Opening Reactions : Nucleophilic attack at the bridgehead (e.g., by Grignard reagents) forms linear derivatives .
  • Oxidation : Selective oxidation of the aziridine moiety using m-CPBA or Oxone® yields epoxides or N-oxides .

Q. Experimental Design :

Substitution : React with NaH/alkyl halides in DMF at 60°C; monitor via LC-MS.

Oxidation : Use m-CPBA (1.2 eq) in DCM at 0°C; characterize products via HRMS and 13C NMR^{13}\text{C NMR} .

Advanced: What computational methods are used to predict its binding affinity to biological targets?

Methodological Answer:

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters) using the compound’s minimized 3D structure .

MD Simulations : GROMACS or AMBER simulate ligand-receptor stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .

Q. Key Findings :

TargetPredicted ΔG (kcal/mol)Reference
Serotonin Transporter-9.2 ± 0.3
NMDA Receptor-7.8 ± 0.5

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Assay Standardization :

  • Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Meta-Analysis : Compare IC₅₀ values across studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Case Study : Discrepancies in IC₅₀ for NMDA inhibition (5 µM vs. 12 µM) were resolved by controlling for buffer pH (7.4 vs. 6.8) .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with EtOAc/hexane gradients (20–50% EtOAc) .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hrs; yields >95% purity .

Q. Purity Data :

MethodPurity (%)Yield (%)
Flash Chromatography98.575
Recrystallization99.260

Advanced: What are the key degradation products under accelerated stability testing?

Methodological Answer:

  • Hydrolysis : Boc group cleavage in acidic conditions (pH 3.0) forms 3-azabicyclo[4.1.0]heptane-1-carboxylic acid .
  • Oxidation : Air exposure generates an N-oxide derivative, detectable via HPLC at 254 nm .

Q. Stability Protocol :

Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via LC-MS.

Kinetics : Calculate degradation rate constants (k) using Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.